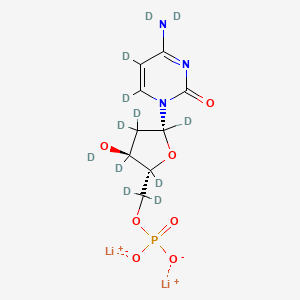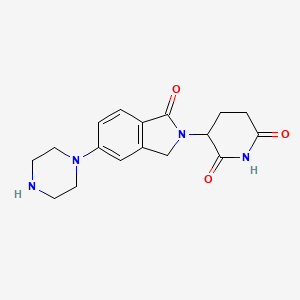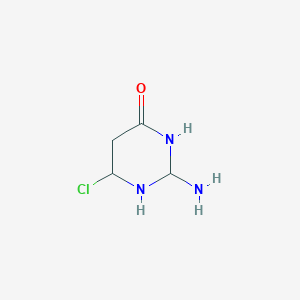
2-Amino-6-chloro-1,3-diazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-chloro-1,3-diazinan-4-one is a heterocyclic compound that belongs to the diazine family This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, an amino group at position 2, a chlorine atom at position 6, and a carbonyl group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-6-hydroxypyrimidine with a suitable amine under acidic or basic conditions to facilitate ring closure and formation of the diazinanone structure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-chloro-1,3-diazinan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines depending on the reagents used.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Aplicaciones Científicas De Investigación
2-Amino-6-chloro-1,3-diazinan-4-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Material Science: The compound is explored for its potential use in the synthesis of advanced materials such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-chloro-1,3-diazinan-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways . The presence of the amino and chloro groups enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Similar in structure but with a triazine ring instead of a diazinanone ring.
2-Amino-4,6-dichloropyrimidine: Contains two chlorine atoms and a pyrimidine ring.
2-Amino-4-chloro-6-methoxypyrimidine: Contains a methoxy group instead of a carbonyl group.
Uniqueness
2-Amino-6-chloro-1,3-diazinan-4-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C4H8ClN3O |
|---|---|
Peso molecular |
149.58 g/mol |
Nombre IUPAC |
2-amino-6-chloro-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H8ClN3O/c5-2-1-3(9)8-4(6)7-2/h2,4,7H,1,6H2,(H,8,9) |
Clave InChI |
RYKAHIPOSZOUIL-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(NC1=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


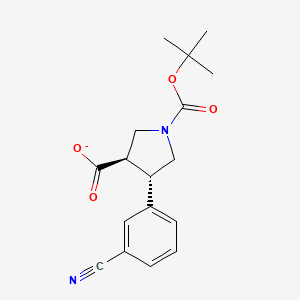
![2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12372272.png)
![N-hydroxy-6-[[3-methyl-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]hexanamide](/img/structure/B12372292.png)
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12372294.png)

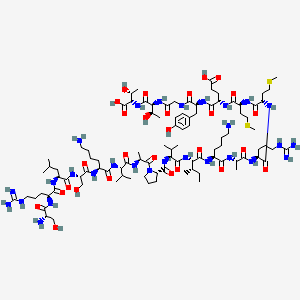
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)

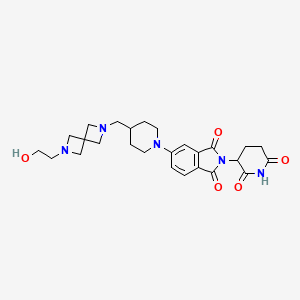
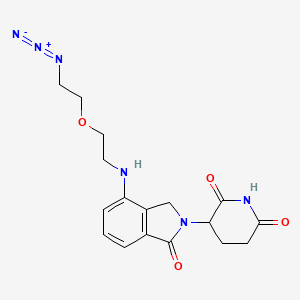
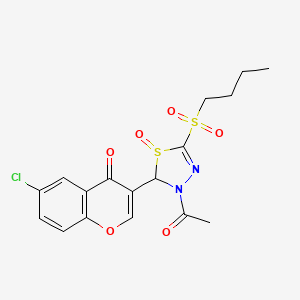
![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)
